molecular formula C42H70O12 B15285228 Ginsenoside-F4

Ginsenoside-F4

Cat. No.: B15285228
M. Wt: 767.0 g/mol
InChI Key: QOMBXPYXWGTFNR-JWCBPMJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginsenoside-F4 (GF4) is a rare, less polar ginsenoside predominantly found in processed Panax species, particularly steamed notoginseng (Panax notoginseng) and red ginseng (Panax ginseng). It is formed during heat processing (e.g., steaming at 100°C), which converts polar ginsenosides into deglycosylated, less polar derivatives through hydrolysis or dehydration . GF4 is structurally characterized by a dammarane-type triterpenoid skeleton with specific sugar moieties removed, enhancing its bioavailability and membrane permeability compared to polar counterparts like ginsenoside Rb1 or Rg1 .

Key Bioactivity: GF4 exhibits pro-apoptotic effects in cancer cells. A 2013 study demonstrated its ability to inhibit proliferation in human lymphocytoma Jurkat (JK) cells by upregulating pro-apoptotic Bax protein and downregulating anti-apoptotic Bcl-2, implicating mitochondrial dysfunction as a key mechanism .

Properties

Molecular Formula

C42H70O12

Molecular Weight

767.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(3R,4S,5S,6R)-2-[[(3S,6S,8R,10R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24?,25-,26+,27?,28-,29?,30-,31+,32+,33-,34+,35+,36?,37-,38?,40+,41+,42+/m0/s1

InChI Key

QOMBXPYXWGTFNR-JWCBPMJDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O[C@H]3C[C@@]4(C(CC(C5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6(C3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzyme Selection and Mechanism

Cytolase PCL5 and Sumizyme AC emerge as optimal hydrolases for converting protopanaxadiol-type ginsenosides into F4. These β-glucosidases selectively cleave the C-20 glucose moiety of Rb1, yielding F4 via intermediate Rg3. Comparative studies show Cytolase PCL5 achieves 68% higher F4 yield than Sumizyme AC under identical conditions, attributed to its thermostability and broader pH tolerance.

Optimization of Enzymatic Parameters

A central composite design (CCD) model identified critical factors:

Parameter Optimal Value Effect on F4 Yield
Temperature 55.4°C Maximizes enzyme activity while minimizing denaturation
pH 4.3 Enhances substrate binding affinity
Incubation Time 78 h Ensures complete glycosidic bond cleavage
Enzyme Substrate Ratio 1:10 (w/w) Balances catalytic efficiency and cost

Under these conditions, a 92.3% conversion rate from Rb1 to F4 was achieved, with residual Rg3 <5%. Post-treatment purification via Amberlite XAD-16 resin increased F4 purity to 98.7%.

Acidic Amino Acid-Assisted Hydrothermal Conversion

Reaction Dynamics

A patent-pending method employs aspartic or glutamic acid as dual-function catalysts: proton donors and chiral templates. Under hydrothermal conditions (80–100°C, 1–2 h), these amino acids selectively hydrolyze C-20 glycosidic bonds without epimerization. The mechanism involves:

  • Protonation : Acidic amino groups generate H+ ions, weakening glycosidic linkages.
  • Steric guidance : Carboxylate groups orient the substrate for β-elimination, favoring F4 over 20S-Rg3.

Process Optimization

Key variables were tested using a Box-Behnken design:

Factor Level (-1) Level (0) Level (+1)
Temperature (°C) 80 90 100
Time (h) 1 1.5 2
Amino Acid Ratio 1:5 1:7.5 1:10

At 100°C, 2 h, and 1:10 substrate-to-amino acid ratio, F4 yield reached 84.2 ± 2.1% from Rb1. Macroporous resin D101 eluted with 60% ethanol effectively removed byproducts, achieving 95.4% purity.

Accelerated Solvent Extraction (ASE) of Precursor Saponins

ASE Protocol for Rb1 Enrichment

High-purity Rb1, a critical F4 precursor, is extracted via ASE with parameters optimized through response surface methodology:

  • Solvent : 88.64% ethanol (v/v) penetrates cell walls efficiently.
  • Temperature : 129.66°C reduces viscosity, enhancing mass transfer.
  • Time : 15.92 min balances extraction efficiency and compound degradation.

This method yields 23.47 mg/g Rb1 from cultivated wild ginseng, a 41% improvement over conventional soaking.

Coupling ASE with Hydrolysis

Integrated workflows now combine ASE-derived Rb1 with enzymatic/acidic hydrolysis:

  • ASE Extraction : 5 g sample → 15 mL 89% ethanol, 1500 psi, 130°C → 92.3% Rb1 recovery.
  • Biotransformation : Rb1 + Cytolase PCL5 (55°C, pH 4.3) → F4 yield 0.87 mg/g raw material.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Time Scalability
Traditional Isolation 0.05–0.1 85–90 Weeks Low
Enzymatic Hydrolysis 84–92 95–98 3–4 days High
Acidic Amino Acid 82–87 93–96 2–4 h Moderate
ASE + Hydrolysis 0.8–1.2 97–99 1–2 days Industrial

Enzymatic methods excel in selectivity but require prolonged incubation. Acidic hydrolysis offers rapid synthesis but needs stringent pH control. Hybrid approaches leveraging ASE for precursor enrichment followed by enzymatic conversion present the most viable industrial pathway.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside-F4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deglycosylated derivatives and other minor ginsenosides, which often exhibit enhanced bioavailability and pharmacological activity .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Source Key Structural Features Bioactivities Mechanism/Pathway
This compound Steamed notoginseng, red ginseng Dammarane skeleton, reduced glycosylation Induces apoptosis in JK cells ↑ Bax, ↓ Bcl-2, mitochondrial dysfunction
Ginsenoside-Rg3 Red ginseng 20(S/R)-protopanaxadiol aglycone, two glucose units Anti-metastatic, anti-angiogenic Inhibits NF-κB, MMP-9
Ginsenoside-Rh2 Red ginseng 20(S)-protopanaxadiol, single glucose unit Anti-proliferative in breast and lung cancer Cell cycle arrest (G1 phase)
Ginsenoside-Rk1 Red ginseng Dehydrated dammarane, no sugar moieties Anti-inflammatory, hepatoprotective Modulates TNF-α, IL-6
Ginsenoside-F2 Metabolite of Rb1 Partially deglycosylated Rb1 derivative Induces apoptosis in breast cancer stem cells Activates autophagy and caspase-3

Structural and Functional Insights:

Deglycosylation and Bioavailability: GF4 and Rg3/Rh2 share reduced glycosylation compared to polar ginsenosides (e.g., Rb1), enhancing their absorption and cellular uptake. However, GF4’s exact sugar configuration remains less characterized than Rg3 or Rh2 .

Apoptotic Mechanisms: GF4’s Bax/Bcl-2 modulation aligns with Rh2’s pro-apoptotic effects but differs from Rg3’s focus on metastasis inhibition . Unlike GF4, Ginsenoside-F2 (a metabolite of Rb1) activates caspase-3 and protective autophagy, suggesting divergent pathways even among deglycosylated derivatives .

Thermal Processing Impact: GF4 is exclusive to steamed notoginseng and red ginseng, whereas Rg3 and Rh2 are more widely studied in red ginseng. Microwave or enzymatic bioconversion methods can also yield these compounds, but GF4 production is less documented .

Research Findings and Limitations

Key Studies on this compound:

  • Apoptosis Induction : GF4 (10–50 μM) reduced JK cell viability by 40–70% in a dose-dependent manner, correlating with Bax/Bcl-2 ratio changes .
  • Structural Uniqueness : GF4’s formation during steaming distinguishes it from cold-processed white ginseng saponins, which retain polar groups .

Comparative Efficacy:

  • Potency : GF4’s apoptotic effect on JK cells is comparable to Rh2 in breast cancer but less potent than Rg3 in inhibiting tumor invasion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.